molecular formula C18H32O2 B10762713 9,12-Octadecadienoic acid CAS No. 85594-37-2

9,12-Octadecadienoic acid

Cat. No.: B10762713
CAS No.: 85594-37-2
M. Wt: 280.4 g/mol
InChI Key: OYHQOLUKZRVURQ-UHFFFAOYSA-N
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Description

9,12-Octadecadienoic acid, commonly known as linoleic acid, is a polyunsaturated omega-6 fatty acid. It is an essential fatty acid, meaning that it cannot be synthesized by the human body and must be obtained through diet. This compound is widely found in plant oils, such as sunflower, safflower, and soybean oils, and is also present in animal fats in smaller quantities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,12-Octadecadienoic acid can be achieved through various chemical methods. One common approach involves the catalytic hydrogenation of linseed oil, followed by selective dehydrogenation to introduce the necessary double bonds at the 9th and 12th positions. This process typically requires catalysts such as palladium or platinum and is conducted under controlled temperature and pressure conditions .

Industrial Production Methods: Industrially, this compound is primarily extracted from natural sources. The extraction process involves pressing the seeds of oil-rich plants, followed by refining and purification steps to isolate the fatty acid. Solvent extraction and steam distillation are commonly used techniques to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 9,12-Octadecadienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

9,12-Octadecadienoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various polymers and surfactants.

    Biology: It plays a crucial role in cell membrane structure and function, influencing fluidity and signaling pathways.

    Medicine: Research has shown its potential in reducing inflammation and lowering cholesterol levels, making it beneficial in the treatment of cardiovascular diseases.

    Industry: It is used in the production of soaps, emulsifiers, and as a drying agent in paints and varnishes.

Mechanism of Action

The biological effects of 9,12-Octadecadienoic acid are primarily mediated through its incorporation into cell membranes and its role as a precursor to bioactive lipid mediators. It is metabolized by enzymes such as cyclooxygenases and lipoxygenases to produce eicosanoids, which are involved in inflammatory and immune responses. The compound also influences gene expression by activating peroxisome proliferator-activated receptors (PPARs), which regulate lipid metabolism and energy homeostasis.

Comparison with Similar Compounds

    Oleic Acid: A monounsaturated omega-9 fatty acid with one double bond at the 9th position.

    Alpha-Linolenic Acid: An omega-3 fatty acid with three double bonds at the 9th, 12th, and 15th positions.

    Arachidonic Acid: A polyunsaturated omega-6 fatty acid with four double bonds at the 5th, 8th, 11th, and 14th positions.

Uniqueness: 9,12-Octadecadienoic acid is unique due to its specific double bond configuration, which imparts distinct physical and chemical properties. Its role as an essential fatty acid and its involvement in the synthesis of bioactive lipid mediators further distinguish it from other fatty acids.

Properties

CAS No.

85594-37-2

Molecular Formula

C18H32O2

Molecular Weight

280.4 g/mol

IUPAC Name

octadeca-9,12-dienoic acid

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)

InChI Key

OYHQOLUKZRVURQ-UHFFFAOYSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)O

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)O

boiling_point

444 to 446 °F at 16 mmHg (NTP, 1992)
230 °C at 16 mm Hg;  202 °C at 1.4 mm Hg
229.00 to 230.00 °C. @ 16.00 mm Hg

Color/Form

Colorless oil
Colorless to straw-colored liquid

density

0.9007 at 72 °F (NTP, 1992) - Less dense than water;  will float
0.9022 g/cu cm at 20 °C
0.898-0.904

melting_point

23 °F (NTP, 1992)
-6.9 °C
-8.5 °C

physical_description

Linoleic acid is a colorless to straw colored liquid. A polyunsaturated fatty acid essential to human diet.
Liquid, Other Solid;  Liquid
Colorless to straw-colored liquid;  [Hawley]
Liquid
colourless to pale yellow oily liquid

Related CAS

7049-66-3
30175-49-6
67922-65-0

solubility

Insoluble (NTP, 1992)
In water, 1.59 mg/L at 25 °C
Freely soluble in ether;  soluble in absolute alcohol;  1 mL dissolves in 10 mL petroleum ether;  miscible with dimethylformamide, fat solvents, oils
Very soluble in acetone, benzene, ethyl ether, and ethanol.
In acetone: 4.10 g/100 g acetone at -50 °C, 1.20 g/100 g acetone at -60 °C, 0.35 g/100 g acetone at -70 °C;  in n-heptane: 0.98 g/100 g n-heptane at -50 °C, 0.20 g/100 g n-heptane at -60 °C, 0.042 g/100 g n-heptane at -70 °C.
soluble in ether, alcohol;  miscible with dimethylformamide, fat solvents, oils;  insoluble in wate

vapor_pressure

0.00000087 [mmHg]
8.68X10-7 mm Hg at 25 °C

Origin of Product

United States

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